

Isoquinoline-8-carbaldehyde: A Technical Overview of Physicochemical Properties and Spectroscopic Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-8-carbaldehyde*

Cat. No.: *B113021*

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and expected spectral characteristics of **isoquinoline-8-carbaldehyde**. While this specific isomer is a valuable building block in medicinal chemistry and organic synthesis, it is noteworthy that detailed experimental data, including specific spectral charts and a precise melting point, are not widely available in published literature. This document consolidates available information from computational predictions and analogous compounds to serve as a foundational resource.

Physicochemical Properties

Isoquinoline-8-carbaldehyde is an aromatic aldehyde featuring an isoquinoline core. The parent isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic pungent odor, sparingly soluble in water but soluble in many organic solvents. The introduction of a carbaldehyde group at the 8-position is expected to influence its physical properties. Commercial suppliers describe **isoquinoline-8-carbaldehyde** as an off-white to yellow solid and recommend storage at 0-8 °C.

Quantitative physicochemical data for **isoquinoline-8-carbaldehyde** is primarily based on computational predictions. A summary of these properties is presented in Table 1. For comparative context, the experimental melting point of the isomeric quinoline-8-carboxaldehyde is 93 °C.

Table 1: Physical and Chemical Properties of **Isoquinoline-8-carbaldehyde**

Property	Value	Source
Molecular Formula	$C_{10}H_7NO$	
Molecular Weight	157.17 g/mol	
Appearance	Off-white crystals or yellow solid	
Storage Temperature	0-8 °C	
XLogP3 (Predicted)	1.6	
Monoisotopic Mass	157.052763847 Da	

Spectral Data

Detailed, experimentally verified spectral data for **isoquinoline-8-carbaldehyde** are not readily available in the public domain. The following sections provide expected spectral characteristics based on the known properties of the isoquinoline scaffold and the aldehyde functional group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **isoquinoline-8-carbaldehyde** is expected to show distinct signals for the aldehydic proton and the six aromatic protons on the isoquinoline ring system. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.0-9.0 ppm, characteristic of a substituted isoquinoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the significantly downfield region, likely above δ 190 ppm. The nine aromatic carbons of the isoquinoline core will resonate in the approximate range of δ 120-155 ppm. The specific chemical shifts will be influenced by the position of the aldehyde substituent.

Infrared (IR) Spectroscopy

The IR spectrum of **isoquinoline-8-carbaldehyde** is expected to display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde will be prominent in the region of 1680-1715 cm^{-1} . Additional key bands will include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm^{-1}) and the aldehyde (around 2700-2900 cm^{-1} , often appearing as two weak bands), as well as C=C and C=N stretching vibrations of the isoquinoline ring in the 1450-1650 cm^{-1} region.

Mass Spectrometry (MS)

In a mass spectrum, **isoquinoline-8-carbaldehyde** is expected to show a molecular ion peak ($[\text{M}]^+$) at m/z 157. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions.

Table 2: Predicted and Expected Spectral Data for **Isoquinoline-8-carbaldehyde**

Spectrum	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Aldehydic Proton (s)	δ 9.5 - 10.5 ppm
Aromatic Protons (m)		δ 7.0 - 9.0 ppm
^{13}C NMR	Carbonyl Carbon	$> \delta$ 190 ppm
Aromatic Carbons		δ 120 - 155 ppm
IR	C=O Stretch (Aldehyde)	1680 - 1715 cm^{-1}
C-H Stretch (Aromatic)		3000 - 3100 cm^{-1}
C-H Stretch (Aldehyde)		2700 - 2900 cm^{-1}
C=C / C=N Stretch (Aromatic)		1450 - 1650 cm^{-1}
Mass Spec.	Molecular Ion Peak $[\text{M}]^+$	m/z 157

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **isoquinoline-8-carbaldehyde** and the acquisition of its spectral data are not well-documented in readily accessible literature.

However, general methodologies for the synthesis of isoquinolines and for spectroscopic analysis can be adapted.

General Synthetic Approaches for the Isoquinoline Scaffold

Several named reactions are employed for the synthesis of the isoquinoline core structure, which could potentially be adapted for the synthesis of **isoquinoline-8-carbaldehyde**. These include:

- Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetoaldehyde diethyl acetal.
- Bischler–Napieralski Reaction: This method involves the cyclization of a β -phenylethylamine derivative.

A plausible synthetic route to **isoquinoline-8-carbaldehyde** could involve the creation of a substituted isoquinoline followed by the introduction or modification of a functional group at the 8-position to yield the aldehyde.

General Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving a small quantity of the analyte in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing a reference standard such as tetramethylsilane (TMS). The solution is then transferred to an NMR tube for analysis. For ^{13}C NMR, a greater number of scans may be necessary to achieve a satisfactory signal-to-noise ratio.

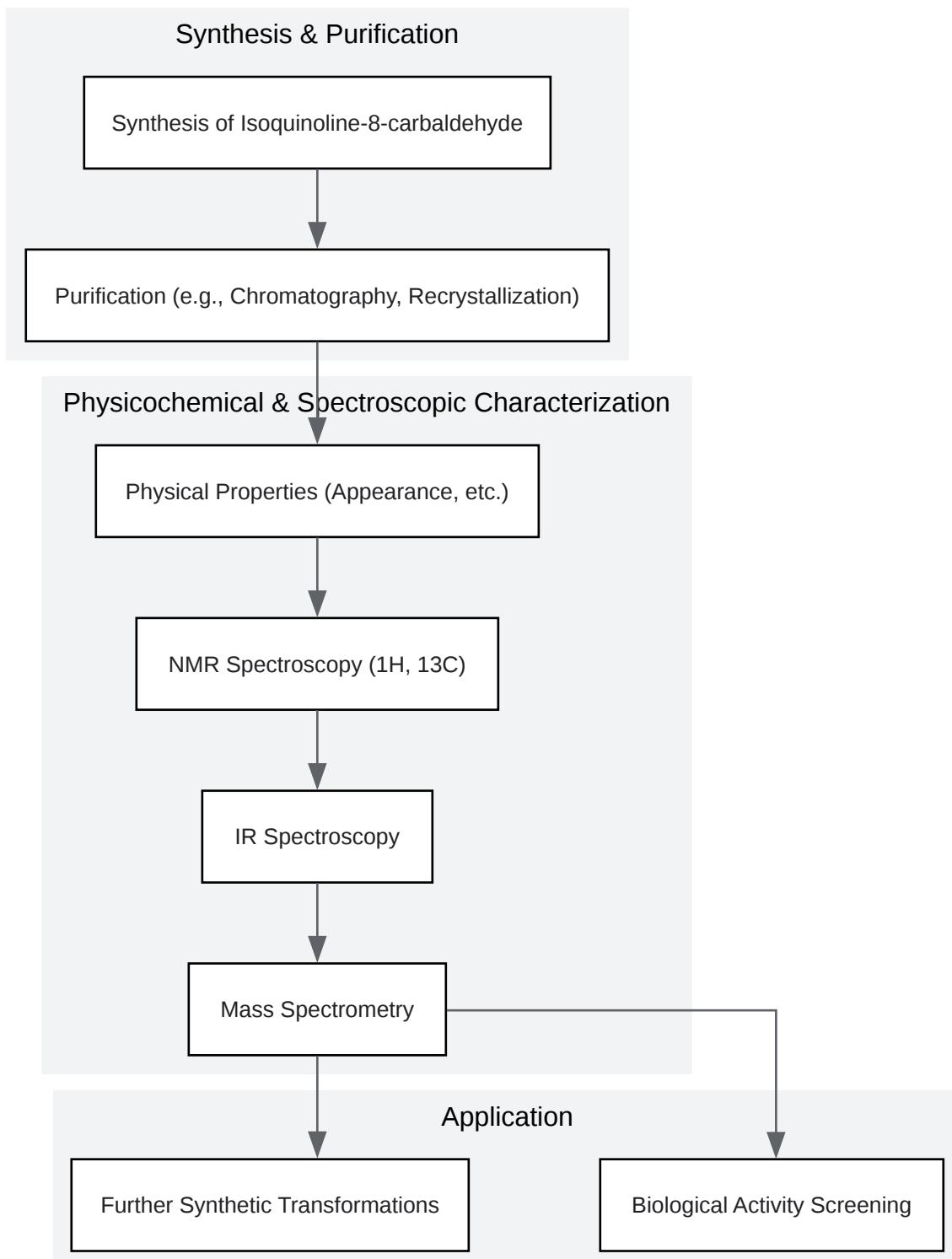
General Protocol for IR Spectroscopy

For solid samples, a common method for IR analysis is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disc. A background spectrum of a pure KBr pellet is typically recorded first for subtraction from the sample spectrum. The spectrum is then recorded over the standard mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

General Protocol for Mass Spectrometry

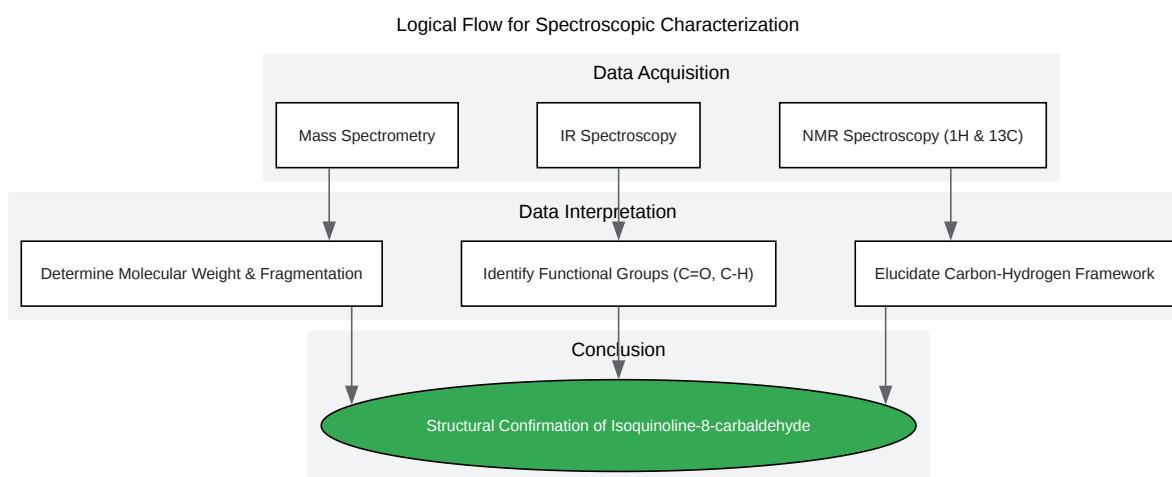
For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such compounds, which would be expected to produce a protonated molecular ion $[M+H]^+$ at m/z 158.

Biological Significance and Applications


While specific biological signaling pathways involving **isoquinoline-8-carbaldehyde** have not been detailed in the literature, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry. Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Isoquinoline-8-carbaldehyde serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its applications include the development of novel pharmaceuticals, fluorescent probes for biological imaging, and functional materials.

Workflow and Logical Relationships


The characterization and utilization of **isoquinoline-8-carbaldehyde** in a research and development context typically follow a logical workflow. This begins with its synthesis or acquisition, followed by thorough purification and characterization to confirm its identity and purity. The characterized compound can then be used in further synthetic steps or biological screening assays.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis, characterization, and application of **isoquinoline-8-carbaldehyde**.

This diagram illustrates the logical progression from the synthesis and purification of **isoquinoline-8-carbaldehyde** to its detailed characterization using various spectroscopic techniques. The confirmed pure compound can then be utilized in further synthetic applications or for the evaluation of its biological properties.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Isoquinoline-8-carbaldehyde: A Technical Overview of Physicochemical Properties and Spectroscopic Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113021#isoquinoline-8-carbaldehyde-physical-properties-and-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com